Ethyl 3-bromo-2-oxopentanoate
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Overview
Description
Ethyl 3-bromo-2-oxopentanoate is a chemical compound with the molecular formula C7H11BrO3 . It is also known by other names such as Ethyl 2-bromo-3-oxopentanoate . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-2-oxopentanoate consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H11BrO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-2-oxopentanoate has a molecular weight of 223.07 . It appears as a pale-yellow to yellow-brown liquid . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-bromo-2-oxopentanoate is utilized in the synthesis of heterocyclic compounds. For instance, it aids in producing ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds have been tested for their anti-inflammatory activity, indicating the chemical's potential in developing pharmaceuticals with specific biological activities (Abignente et al., 1992).
Role in Organic Synthesis
Ethyl 3-bromo-2-oxopentanoate is a versatile reagent in organic synthesis. It's involved in the preparation of compounds like ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and its isomers, showcasing its utility in constructing complex molecular frameworks. Such syntheses are crucial for creating novel compounds that could have various applications, including material science and drug development (Gálvez & Garcia, 1984).
Preparation of β-Lactam Ring Derivatives
In pharmaceutical chemistry, Ethyl 3-bromo-2-oxopentanoate is used in synthesizing β-lactam ring derivatives. The Reformatsky reaction of specific azetidin-2-ones with ethyl 3-bromo-2-oxopentanoate has been explored, leading to compounds like ethyl (2Z,4S,5R)-4-carbamoyl-5-{[tert-butyl(dimethyl)silyl]oxy}-2-propanoylhex-2-enoate. These derivatives have potential applications in medicinal chemistry (Valiullina, Galeeva, & Miftakhov, 2021).
Development of Monoamine Oxidase Inhibitors
Ethyl 3-bromo-2-oxopentanoate is instrumental in developing potential monoamine oxidase inhibitors. This is crucial for creating treatments for neurological disorders like depression. It's involved in preparing ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), which are then studied for their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).
Enantioselective Reductions
Ethyl 3-bromo-2-oxopentanoate is used in enantioselective reductions. These reactions are critical for producing chiral compounds, which are essential in creating drugs with specific desired effects. The compound's reduction catalyzed by Geotrichum candidum leads to 3-hydroxyesters with varying enantiomeric excess and configurations, demonstrating its role in stereoselective synthesis (Sundby, Zotti, & Anthonsen, 2003).
Safety and Hazards
Ethyl 3-bromo-2-oxopentanoate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding inhalation of vapour or mist and avoiding contact with skin and eyes .
properties
IUPAC Name |
ethyl 3-bromo-2-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBXGRQESZKPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113264-43-0 |
Source
|
Record name | ethyl 3-bromo-2-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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